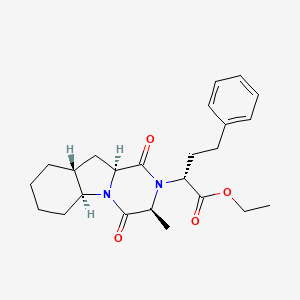
Thioridazine-d3 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled (deuterated) internal standard for Thioridazine
Applications De Recherche Scientifique
Antimicrobial Applications
Thioridazine hydrochloride (HCl) has shown promise as an antimicrobial helper compound, particularly against antimicrobial-resistant bacteria. A study by Jørgensen et al. (2020) synthesized a derivative, 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide (T5), which exhibited low toxicity and effective activity against Gram-positive pathogens like Staphylococcus aureus. This derivative showed reduced blood-brain barrier permeability, suggesting its potential as an antimicrobial agent.
Cancer Research
Thioridazine has been explored for its potential in cancer treatment. Chu et al. (2019) found that thioridazine induced autophagy and apoptosis in glioma cells through the Wnt/β-catenin signaling pathway, suggesting its use as a therapeutic agent for glioblastoma multiforme (Chu et al., 2019). Additionally, Lu et al. (2015) demonstrated that thioridazine reduced cell viability and inhibited cell migration in hepatocellular carcinoma (HCC) cells, indicating its potential role in treating HCC (Lu et al., 2015).
Pharmaceutical Analysis
Biryol and Dermiş (1998) conducted a study on the voltammetric determination of thioridazine hydrochloride, a key aspect of pharmaceutical analysis. This research contributes to the understanding of its properties and applications in psychiatric treatments (Biryol & Dermiş, 1998).
Anti-Cancer Stem Cell Activity
Zhang et al. (2017) reported that thioridazine inhibited the proliferation of colorectal cancer stem cells (CSCs) and induced apoptosis, highlighting its potential as a treatment for colon cancer (Zhang et al., 2017).
PI3K/Akt/mTOR Pathway in Cancer
Kang et al. (2012) found that thioridazine targeted the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells, suggesting its efficacy in suppressing tumor growth (Kang et al., 2012).
Physico-Chemical Properties
The study by Cheema et al. (2007) investigated the physico-chemical properties of thioridazine hydrochloride in water/ethanol mixed solvents. This research provides insight into the drug's behavior in different environments, which is crucial for understanding its mechanism of action (Cheema et al., 2007).
Therapeutic Potential in Ovarian Cancer
Park et al. (2014) demonstrated that thioridazine inhibited angiogenesis and tumor growth in ovarian cancer xenografts by targeting the VEGFR-2/PI3K/mTOR pathway, providing evidence of its potential as an anti-tumor and anti-angiogenic agent (Park et al., 2014).
Propriétés
Formule moléculaire |
C21H23D3N2S2.HCl |
|---|---|
Poids moléculaire |
410.05 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



